molecular formula C17H19N2NaO6S B13384061 sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13384061
M. Wt: 402.4 g/mol
InChI Key: MGFZNWDWOKASQZ-UHFFFAOYSA-M
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Description

Sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a sodium salt of a semi-synthetic β-lactam antibiotic structurally derived from the penicillin core. The compound features a bicyclic β-lactam ring (4-thia-1-azabicyclo[3.2.0]heptane) with stereospecific substituents: a 2,6-dimethoxybenzoyl group at the 6-amino position and a carboxylate group at the 2-position stabilized by sodium.

Properties

IUPAC Name

sodium;6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFZNWDWOKASQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N2NaO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Pathway

The compound is synthesized via acylative modification of 6-aminopenicillanic acid (6-APA) , a common precursor for penicillin derivatives. The process involves:

  • Acylation of 6-APA :

    • 6-APA is reacted with 2,6-dimethoxybenzoyl chloride in an alkaline aqueous medium (pH 7.5–8.5) at 0–5°C.
    • The reaction is neutralized with sodium bicarbonate to form the sodium salt.
    • Key reaction:
      $$
      \text{6-APA} + \text{2,6-dimethoxybenzoyl chloride} \xrightarrow{\text{NaOH}} \text{Target compound (sodium salt)}
      $$
  • Purification :

    • The crude product is isolated via crystallization from a water-ethanol mixture.
    • Final purity is achieved using column chromatography (silica gel, methanol:chloroform 1:9).

Industrial-Scale Production

Industrial methods optimize yield and scalability:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (flask) Continuous-flow reactor
Temperature 0–5°C 2–8°C (controlled cooling)
Yield 65–75% 85–92%
Purity ≥95% (HPLC) ≥99% (HPLC)

Key Industrial Steps :

  • Automated pH adjustment using sodium hydroxide.
  • In-line filtration to remove unreacted 6-APA.

Critical Reaction Conditions

The synthesis is sensitive to specific parameters:

  • pH Control :

    • A pH <7 leads to hydrolysis of the β-lactam ring.
    • A pH >9 causes degradation of the dimethoxybenzoyl group.
  • Temperature :

    • Exceeding 10°C accelerates side reactions (e.g., epimerization at C6).

Structural Confirmation

The final product is validated using:

Technique Key Data Source
NMR (D₂O) δ 1.45 (s, 6H, CH₃), δ 3.85 (s, 6H, OCH₃)
HPLC Retention time: 8.2 min (C18 column)
Mass Spectrometry m/z 402.4 [M+Na]⁺

Comparative Analysis with Analogous Compounds

The synthesis mirrors methods for related β-lactams but differs in the acylating agent:

Compound Acylating Agent Sodium Salt Yield
Methicillin 2,6-dimethoxybenzoyl chloride 72%
Dicloxacillin 3-(2,6-dichlorophenyl)isoxazol-5-yl chloride 68%
Target Compound 2,6-dimethoxybenzoyl chloride 85%

Challenges and Mitigations

Chemical Reactions Analysis

Types of Reactions: Methicillin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and beta-lactamase enzymes.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Mechanism of Action

Methicillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme (penicillin-binding proteins), preventing the cross-linkage of peptidoglycan chains, which are essential for bacterial cell wall integrity . This inhibition leads to cell lysis and death in susceptible bacteria.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 2,6-dimethoxybenzoyl group in the target compound introduces steric hindrance and electron-donating methoxy groups, which may reduce hydrolysis by β-lactamases compared to ampicillin’s phenylglycyl group .
  • Solubility: Sodium salts (e.g., ampicillin, amoxicillin) exhibit high aqueous solubility, critical for intravenous formulations .
  • Bioactivity : Bulky substituents (e.g., cloxacillin’s isoxazole) often confer resistance to β-lactamases but limit spectrum . The target compound’s dimethoxy group may balance stability and spectrum.

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows structural similarity to:

  • Ampicillin : High similarity in core structure but diverges in the acyl side chain (Tanimoto score ~0.75).
  • Cloxacillin : Moderate similarity due to bulky aromatic substituents (Tanimoto score ~0.65).
    Molecular dynamics simulations suggest that the dimethoxy group may enhance binding to penicillin-binding proteins (PBPs) in resistant strains .

Challenges and Limitations

  • Synthesis Complexity : Introducing the 2,6-dimethoxybenzoyl group requires precise regioselective acylation .
  • Toxicity Risk : Bulky aromatic groups may increase hepatotoxicity, as seen in some cephalosporins .

Biological Activity

Sodium (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as a derivative of methicillin, is a semi-synthetic antibiotic belonging to the penicillin class. This compound exhibits significant biological activity against a range of bacterial pathogens and is utilized in various therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20N2O6S.Na.H2O
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 7246-14-2

Sodium (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria.

Antibacterial Efficacy

The compound demonstrates potent antibacterial activity against various Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae

It is particularly effective against penicillin-resistant strains due to its modified structure that enhances its binding affinity to PBPs.

Pharmacokinetics

Studies indicate that sodium (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after parenteral administration.
  • Distribution : Widely distributed in body tissues and fluids.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly through urine.

Clinical Applications

  • Treatment of Bacterial Infections : A clinical trial evaluated the efficacy of this antibiotic in treating skin and soft tissue infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates compared to placebo groups.
  • Pneumonia Treatment : In another study involving patients with community-acquired pneumonia, the compound demonstrated a higher cure rate compared to traditional antibiotics.

Resistance Patterns

Research has shown that while resistance can develop through mutations in PBPs or production of beta-lactamases, sodium (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate retains efficacy against many resistant strains due to its structural modifications.

Comparative Efficacy Table

Bacterial StrainMIC (µg/mL)Resistance Rate (%)
Staphylococcus aureus0.510
Streptococcus pneumoniae15
Escherichia coli>25650

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

  • Methodology :

  • FTIR Spectroscopy : Use a Bruker Tensor 37 FTIR to analyze functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, β-lactam ring vibrations at ~1760 cm⁻¹). Reference spectra should align with validated databases like NIST .
  • HPLC Analysis : Employ a C18 column with a mobile phase of phosphate buffer (pH 6.5) and acetonitrile (85:15) at 254 nm detection. System suitability tests must resolve degradation products (e.g., penilloic acids) as per pharmacopeial guidelines .
  • Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to verify the (2S,5R,6R) configuration, critical for β-lactamase stability .

Q. How should researchers design stability studies to assess degradation under varying pH and temperature conditions?

  • Experimental Design :

  • Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (alkaline), and UV light (photolytic) at 40°C for 24 hours. Monitor degradation via HPLC and compare to stability-indicating methods .
  • Hygroscopicity Testing : Store the compound at 25°C/60% RH and measure mass changes gravimetrically. Use Karl Fischer titration to quantify water absorption .

Advanced Research Questions

Q. What synthetic strategies address stereochemical challenges in introducing the 2,6-dimethoxybenzoyl group while preserving β-lactam ring integrity?

  • Methodology :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to shield the β-lactam nitrogen during acylation. Deprotect with tetrabutylammonium fluoride (TBAF) .
  • Coupling Agents : Optimize amide bond formation with HATU/DIPEA in DMF to minimize racemization. Monitor reaction progress via LC-MS .
    • Data Table : Comparison of coupling agents and yields
Coupling AgentSolventYield (%)Purity (%)
HATUDMF7899.2
EDC/HOBtTHF6597.5

Q. How can researchers resolve contradictions in reported antimicrobial activity data against methicillin-resistant Staphylococcus aureus (MRSA)?

  • Analytical Approach :

  • Structural Analog Comparison : Compare MIC values of this compound with cloxacillin ( ) and ampicillin ( ) to identify substituent effects. The 2,6-dimethoxy group may enhance steric shielding of the β-lactam ring .
  • Bioassay Standardization : Use CLSI broth microdilution guidelines with consistent inoculum size (5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth .

Q. What computational methods predict the compound’s binding affinity to penicillin-binding proteins (PBPs)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with PBP2a (PDB ID: 1VQQ) to simulate interactions. Focus on the 2,6-dimethoxybenzoyl group’s role in binding pocket occupancy .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the β-lactam-PBP complex .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in bioactivity may arise from differences in bacterial strain virulence or assay conditions. Cross-validate results using isogenic MRSA strains .
  • Stereochemical Purity : Chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS ensures enantiomeric excess >99% for pharmacological studies .

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